molecular formula C16H15N3O B3003366 (2E)-2-(1H-1,2,3-Benzotriazol-1-yl)-1-phenylbut-2-en-1-ol CAS No. 301169-18-6

(2E)-2-(1H-1,2,3-Benzotriazol-1-yl)-1-phenylbut-2-en-1-ol

Cat. No.: B3003366
CAS No.: 301169-18-6
M. Wt: 265.316
InChI Key: BGAOUMOIWZCGNK-JLZUIIAYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-2-(1H-1,2,3-Benzotriazol-1-yl)-1-phenylbut-2-en-1-ol is a chemical compound that features a benzotriazole moiety attached to a phenylbutenol structure. Benzotriazole derivatives are known for their diverse applications in various fields, including chemistry, biology, and materials science. This compound is of particular interest due to its potential reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(1H-1,2,3-Benzotriazol-1-yl)-1-phenylbut-2-en-1-ol typically involves the reaction of benzotriazole with a suitable phenylbutenol precursor. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the benzotriazole, followed by nucleophilic substitution with the phenylbutenol derivative under controlled temperature conditions. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(1H-1,2,3-Benzotriazol-1-yl)-1-phenylbut-2-en-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond can be reduced to form a saturated compound.

    Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can react with the benzotriazole moiety under mild conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated alcohols.

    Substitution: Formation of substituted benzotriazole derivatives.

Scientific Research Applications

(2E)-2-(1H-1,2,3-Benzotriazol-1-yl)-1-phenylbut-2-en-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (2E)-2-(1H-1,2,3-Benzotriazol-1-yl)-1-phenylbut-2-en-1-ol involves its interaction with molecular targets through its functional groups. The benzotriazole moiety can engage in hydrogen bonding and π-π interactions, while the phenylbutenol structure can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-(1H-1,2,3-Benzotriazol-1-yl)-1-phenylprop-2-en-1-ol
  • (2E)-2-(1H-1,2,3-Benzotriazol-1-yl)-1-phenylhex-2-en-1-ol

Uniqueness

(2E)-2-(1H-1,2,3-Benzotriazol-1-yl)-1-phenylbut-2-en-1-ol is unique due to its specific chain length and the position of the double bond, which can influence its reactivity and interaction with other molecules. The presence of the benzotriazole moiety also imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(E)-2-(benzotriazol-1-yl)-1-phenylbut-2-en-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c1-2-14(16(20)12-8-4-3-5-9-12)19-15-11-7-6-10-13(15)17-18-19/h2-11,16,20H,1H3/b14-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGAOUMOIWZCGNK-JLZUIIAYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C(C1=CC=CC=C1)O)N2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C(C1=CC=CC=C1)O)/N2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.